Product packaging for 7H-Benzo[de]naphthacene(Cat. No.:CAS No. 212-24-8)

7H-Benzo[de]naphthacene

Cat. No.: B14750297
CAS No.: 212-24-8
M. Wt: 266.3 g/mol
InChI Key: FCFIESYAWMXCJW-UHFFFAOYSA-N
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Description

7H-Benzo[de]naphthacene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 . It is a structural analog of naphthacene (C18H12), a well-known organic semiconductor material . As a member of the PAH family, it serves as a valuable precursor and building block in foundational organic electronic research and materials chemistry. The extended, planar pi-conjugated system of this compound makes it a candidate for investigating charge transport phenomena and for developing novel organic semiconductors . Researchers are exploring its potential utility as an organic ligand in the synthesis of advanced materials, such as two-dimensional conductive metal-organic frameworks (2D c-MOFs), where similar naphthacene-based structures have demonstrated remarkable electronic properties and application in high-performance gas sensors . This compound is provided for research purposes only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult relevant safety data sheets for proper handling and storage procedures for polycyclic aromatic hydrocarbons.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14 B14750297 7H-Benzo[de]naphthacene CAS No. 212-24-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

212-24-8

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

pentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaene

InChI

InChI=1S/C21H14/c1-2-6-16-13-20-18(11-15(16)5-1)12-17-9-3-7-14-8-4-10-19(20)21(14)17/h1-11,13H,12H2

InChI Key

FCFIESYAWMXCJW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C4=CC5=CC=CC=C5C=C41

Origin of Product

United States

Synthetic Methodologies for 7h Benzo De Naphthacene and Its Core Structural Analogues

Strategies for the Construction of the Benzonaphthacene Skeleton

The formation of the intricate, fused-ring structure of benzonaphthacene can be achieved through several distinct synthetic pathways. These strategies are designed to efficiently assemble the multi-ring system, often involving high-temperature reactions and specialized catalysts to drive the formation of the desired aromatic core.

De novo synthesis offers a powerful route to aromatic compounds by constructing the benzene (B151609) rings themselves from acyclic precursors. pkusz.edu.cn Transition metal-mediated reactions, such as the [2+2+2] cyclotrimerization of alkynes and [4+2] benzannulations, provide powerful alternatives to traditional methods that rely on modifying existing aromatic rings. pkusz.edu.cn

Cycloaddition reactions are a cornerstone of synthetic organic chemistry for building cyclic molecules with high stereocontrol. libretexts.org These pericyclic reactions involve the combination of two π-electron systems to create a new ring. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly valuable method for constructing six-membered rings, which form the basis of the benzonaphthacene skeleton. arkat-usa.orglibretexts.org While these represent general strategies for forming complex aromatic systems, specific applications to construct the 7H-Benzo[de]naphthacene core directly from acyclic precursors are less common in favor of cyclization and condensation pathways.

Intramolecular cyclization reactions are a more direct and frequently employed method for synthesizing the benzonaphthacene core. These reactions typically involve a precursor molecule that already contains a significant portion of the required carbon framework, which is then induced to form the final ring system through the creation of new carbon-carbon bonds.

A key method for synthesizing the core of the target compound is through the cyclization of dinaphthyl ketones. researchgate.net Specifically, this compound-7-one, also known as 9,10-dibenzoanthrone (9,10-BBz), is prepared via the cyclization of 1,2'-dinaphthylketone. tandfonline.com This transformation is an example of a Scholl reaction, which involves the acid-catalyzed intramolecular arylation to form a new ring. The reaction is typically carried out in a molten salt medium of aluminum chloride (AlCl₃) and sodium chloride (NaCl) at elevated temperatures. researchgate.nettandfonline.com The use of polyphosphoric acid (PPA) is another medium in which such Friedel-Crafts and Scholl reactions can be performed on dinaphthyl ketone isomers. researchgate.netresearchgate.net In one documented synthesis, the cyclization of 1,2'-dinaphthylketone yielded this compound-7-one at a rate of 16.6% relative to the starting material, 2-naphthoylchloride. tandfonline.com

PrecursorReagents/ConditionsProductYield
1,2'-DinaphthylketoneAlCl₃/NaClThis compound-7-one16.6%
Dinaphthyl ketone isomersPolyphosphoric acid (PPA), 90–300°CPolycyclic Aromatic KetonesNot specified
Dinaphthyl ketone isomersAlCl₃/NaCl, 120–300°CPolycyclic Aromatic KetonesNot specified

Condensation reactions provide a route to significantly larger and more complex PAHs by joining existing polycyclic units. This approach is particularly useful for building extended π-conjugated systems from well-defined building blocks.

Cyclic ketones known as benzobenzanthrones (BBzs) serve as critical starting materials for the synthesis of larger PAHs. tandfonline.com this compound-7-one is structurally classified as a benzobenzanthrone, specifically 9,10-dibenzoanthrone (9,10-BBz). tandfonline.com Other BBz isomers, such as 5,6-BBz (13H-dibenz[a,de]anthracene-13-one) and 8,9-BBz (13H-benzo[hi]chrysene-13-one), are also synthesized and used as precursors for condensation reactions. tandfonline.com These ketones are typically synthesized through methods like glycerol condensation of quinones or via Friedel-Crafts reaction followed by cyclization. tandfonline.com

The condensation of this compound-7-one is a direct pathway to creating much larger, complex aromatic structures. researchgate.net Specifically, this compound has been utilized as a starting material to synthesize undecacyclic aromatic hydrocarbons (UAHs), which are molecules containing eleven fused rings. tandfonline.com The condensation reaction of this compound-7-one is projected to yield UAHs such as benzo[vwx]naphtha[12,1,2-cde]hexaphene. tandfonline.com This strategy highlights the utility of the benzonaphthacene core as a modular building block for constructing highly complex and extended π-systems. tandfonline.comresearchgate.net

Precursor (BBz)Resulting UAH (Example)
This compound-7-one (9,10-BBz)Benzo[vwx]naphtha[12,1,2-cde]hexaphene
5,6-DibenzoanthroneDibenzo[a,o]dinaphtho[3,2,1-cd;1,2,3-lm]perylene
8,9-DibenzoanthroneDiphenanthra[1,2,3-cd;3,2,1-lm]perylene

Application of Named Reactions for Annulation and Ring Formation

The construction of the complex ring system of this compound and its analogues relies heavily on powerful carbon-carbon bond-forming reactions. Among these, the Scholl and Friedel-Crafts reactions are particularly prominent.

Scholl Reactions for Carbon-Carbon Bond Formation

The Scholl reaction is a classic and widely used method for the synthesis of PAHs and nanographenes through intramolecular or intermolecular dehydrogenative C-C bond formation. rsc.orgnih.gov This reaction typically involves the use of a Lewis acid catalyst, often in conjunction with an oxidant, at elevated temperatures. nih.gov For example, the synthesis of 7H-benz[de]anthracen-7-one can be achieved via an AlCl₃-mediated Scholl cyclization of benzoylnaphthalenes. nih.gov

Recent research has focused on expanding the scope and improving the efficiency of the Scholl reaction. This includes the development of new oxidant systems and the application of surface-mediated techniques. rsc.orgnih.gov For instance, a DDQ/acid system has been successfully employed for the oxidative cyclization of substituted 1,2-bis(2-thienyl)benzene precursors to form naphthodithiophenes. nih.gov The choice of oxidant and reaction conditions can be critical, as demonstrated in the synthesis of a hexabenzocoronene-based chiral nanographene where DDQ in the presence of trifluoromethanesulfonic acid (TfOH) was used for the final cyclodehydrogenation step. beilstein-journals.org

Friedel-Crafts Cyclization Approaches

Friedel-Crafts reactions, particularly intramolecular cyclizations, provide another powerful tool for the synthesis of the polycyclic framework of this compound and its analogues. These reactions involve the electrophilic substitution of an aromatic ring, typically catalyzed by a Lewis acid.

A cascade intramolecular Prins/Friedel-Crafts cyclization has been developed for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo researchgate.netannulen-7-ols. beilstein-journals.orgbeilstein-journals.org This strategy involves the BF₃·Et₂O-mediated Prins cyclization of vinylphenyl acetaldehydes or propanals to generate a benzyl carbenium ion, which is then trapped by an electron-rich aromatic compound via an intramolecular Friedel-Crafts alkylation. beilstein-journals.org This approach highlights the potential for tandem reactions to rapidly build molecular complexity.

Furthermore, transition-metal-free intramolecular Friedel-Crafts reactions have been developed. For example, the activation of an alkene with trifluoroacetic acid (TFA) can initiate a cyclization to form xanthene derivatives, demonstrating a milder approach to ring formation. d-nb.info The mechanism of such reactions often involves the formation of a carbocation intermediate that undergoes electrophilic attack on an aromatic ring.

Derivatization Strategies for Functionalized this compound Structures

The introduction of functional groups onto the this compound core is essential for tuning its electronic, optical, and material properties. Regioselective halogenation and the subsequent introduction of other chemical moieties are key strategies in this regard.

Regioselective Halogenation Methods and Mechanistic Aspects

Regioselective halogenation provides a versatile entry point for further functionalization of PAHs. The position of the halogen atom can significantly influence the properties of the final molecule.

Palladium-catalyzed C-H activation has emerged as a powerful method for the regioselective halogenation of complex organic molecules. nih.gov This approach often utilizes a directing group to guide the halogenation to a specific position. For example, in the case of 1,4-benzodiazepinones, direct halogenation with N-halosuccinimides (NXS) leads to substitution on the central aromatic ring, while a palladium acetate catalyst directs the halogenation to the ortho position of a phenyl side chain. nih.gov

The mechanism of these reactions typically involves the coordination of the palladium catalyst to the directing group, followed by C-H bond activation to form a palladacycle intermediate. Subsequent reaction with a halogenating agent then delivers the halogen to the desired position. Understanding these mechanistic aspects is crucial for controlling the regioselectivity of the halogenation.

Introduction of Other Chemical Functional Groups for Tailored Properties

Halogenated this compound derivatives serve as valuable intermediates for the introduction of a wide array of other functional groups through cross-coupling reactions or nucleophilic substitution.

For instance, the bromine atom in 3-bromobenzanthrone can be displaced by nucleophiles like 1-(2-phenylethyl)piperazine to introduce new donor-acceptor functionalities. mdpi.com This allows for the synthesis of dyes with tailored photophysical properties. The introduction of different functional groups can impact a molecule's electronic properties, solubility, and intermolecular interactions. ashp.org

The strategic placement of functional groups is a key aspect of molecular design. Different functional groups can serve various roles, such as providing sites for further reactions, influencing crystal packing, or altering the electronic character of the π-system. ashp.orgmasterorganicchemistry.com The ability to precisely control the functionalization of the this compound core is therefore of paramount importance for the development of new materials with specific applications.

Advanced Synthetic Approaches to Related Complex Naphthacene (B114907) Derivatives and Extended Systems

Synthesis of Tetrabenzo[de,hi,mn,qr]naphthacene Analogues

A notable method for the synthesis of tetrabenzo[de,hi,mn,qr]naphthacenes involves a two-step process starting from readily available 1,2-di(phenanthren-4-yl)ethynes. nih.govmatilda.science This approach is designed to be convenient and is applicable for producing analogues bearing various alkyl substituents. matilda.science

The synthetic pathway commences with a Brønsted acid-catalyzed hydroarylation of the 1,2-di(phenanthren-4-yl)ethyne precursors. nih.govmatilda.science This initial step is followed by an FeCl₃-oxidative coupling reaction to yield the final tetrabenzo[de,hi,mn,qr]naphthacene structure. nih.govmatilda.science This methodology provides a direct route to these complex polycyclic aromatic hydrocarbons.

It is important to note that an "Expression of Concern" has been published regarding the paper that initially reported this synthetic method. nih.gov

Table 1: Key Steps in the Synthesis of Tetrabenzo[de,hi,mn,qr]naphthacene Analogues

StepReaction TypeReagentsStarting MaterialProduct
1Brønsted acid-catalyzed hydroarylationBrønsted acid1,2-di(phenanthren-4-yl)ethynesIntermediate
2Oxidative couplingFeCl₃IntermediateTetrabenzo[de,hi,mn,qr]naphthacene

Synthesis of Helically Twisted Naphthacene-Type Structures

Advanced synthetic strategies have been developed to create helically twisted naphthacene-type structures, which are of interest for their unique chiroptical and electronic properties. These methods often involve the incorporation of structural motifs that induce a helical conformation in the final molecule.

One innovative approach utilizes enantiopure helicenes as a "molecular wrench" to control the helical conformation of a cove-edged nanoribbon. rsc.orgrsc.org In this strategy, rsc.orghelicenes are "stitched" to the terminal K-regions of a conjugated pyrene nanoribbon through a stereospecific annulative π-extension (APEX) reaction. rsc.orgrsc.org This method results in a helically twisted nanoribbon with a significant end-to-end twist. rsc.orgrsc.org Quantum chemical calculations have been employed to study the impact of this induced twist on the conformational population of the nanoribbons. rsc.orgrsc.org

Another approach focuses on the synthesis of specific helically twisted polycyclic aromatic hydrocarbons that are structural analogues of complex naphthacenes. For instance, the synthesis of unsubstituted hexabenzo[a,c,fg,j,l,op]tetracene has been reported. nagoya-u.ac.jp Unlike its tert-butyl-substituted counterparts, the unsubstituted version adopts a helically twisted conformation in the solid state, a finding that has been corroborated by X-ray crystal structure analysis and density functional theory (DFT) calculations of possible conformers. nagoya-u.ac.jp

The synthesis of double hetero rsc.orghelicenes represents another facet of creating complex twisted structures. A two-step protocol has been developed for the synthesis of a double aza-oxa rsc.orghelicene. nih.gov This method combines an acid-mediated annulation with an electrochemical sequential reaction, which includes oxidative coupling and dehydrative cyclization. nih.gov The resulting double hetero rsc.orghelicene's structure and optical properties have been characterized using X-ray crystallography and DFT calculations. nih.gov

Table 2: Comparison of Synthetic Approaches to Helically Twisted Naphthacene-Type Structures

ApproachKey FeatureExample CompoundMethodology
"Molecular Wrench"Use of enantiopure helicenes to induce twistHelically twisted nanoribbonStereospecific annulative π-extension (APEX) reaction
Direct Synthesis of Twisted AnaloguesSynthesis of unsubstituted, inherently twisted structuresHexabenzo[a,c,fg,j,l,op]tetraceneNot specified in abstract
Double Heterohelicene SynthesisCombination of multiple helical scaffoldsDouble aza-oxa rsc.orgheliceneAcid-mediated annulation and electrochemical sequential reaction

Reaction Mechanisms and Chemical Transformations of 7h Benzo De Naphthacene Systems

Intramolecular Cyclizations and Rearrangements

Intramolecular reactions of 7H-Benzo[de]naphthacene systems often involve the transformation of their core structure, leading to isomeric forms or fully aromatized products. These reactions are typically driven by the pursuit of greater thermodynamic stability.

Friedel-Crafts Acyl Rearrangements in Related Polycyclic Aromatic Ketone Systems

While direct studies on Friedel-Crafts acyl rearrangements of this compound-7-one are not extensively documented, the behavior of analogous polycyclic aromatic ketones (PAKs) provides significant insight into potential reaction pathways. The concept of reversibility in Friedel-Crafts acylation, initially proposed in 1955, is crucial for understanding these transformations. It has been established that while Friedel-Crafts acylations were long considered irreversible, rearrangements and deacylations can occur, particularly when steric strain forces the acyl group out of coplanarity with the aromatic nucleus.

Research on dibenzofluorenones, which are also planar PAKs, demonstrates that reversible intramolecular Friedel-Crafts acyl rearrangements can occur at elevated temperatures in polyphosphoric acid (PPA). For instance, the rearrangement of 13H-dibenzo[a,i]fluoren-13-one (DBaiF) yields both 13H-dibenzo[a,h]fluoren-13-one (DBahF) and 12H-dibenzo[b,h]fluoren-12-one (DBbhF). These isomers can interconvert, with the final product ratio depending on the reaction conditions, highlighting a competition between kinetically and thermodynamically controlled pathways.

The proposed mechanism for these rearrangements involves the O-protonated ketone as a key intermediate. This species can undergo proton migration to form a σ-complex (an arenium ion), which then facilitates the acyl group shift via naphthyl naphthoylium ions. The regioselectivity of the rearrangement is governed by thermodynamic control, favoring the most stable product. This principle of reversible acyl migration in related PAKs suggests that the carbonyl group in this compound-7-one could potentially undergo similar acid-catalyzed rearrangements, leading to isomeric structures.

Aromatization Pathways and Driving Forces

The this compound molecule contains a methylene (B1212753) bridge (a CH₂ group), which makes it a hydroaromatic compound rather than a fully aromatic PAH. A significant transformation for this system is aromatization, typically through dehydrogenation, to form the corresponding fully conjugated benzo[de]naphthacenium cation or a related aromatic species.

The primary driving force for this transformation is the substantial gain in aromatic stabilization energy. According to Clar's aromatic π-sextet rule, the stability of a polycyclic aromatic hydrocarbon is maximized in the resonance structure that has the largest number of localized, benzene-like sextets. wikipedia.orgfrontiersin.orgnih.gov By eliminating the sp³-hybridized carbon at the 7-position and forming a continuous π-system, the molecule can achieve a more stable electronic configuration with an extended, delocalized network of π-electrons. wikipedia.orgfrontiersin.org

Catalytic dehydrogenation is a common method for the aromatization of hydroaromatic compounds. acs.orgacs.org This can be achieved using catalysts such as palladium on carbon (Pd/C) at elevated temperatures or through oxidative dehydrogenation using reagents like heteropoly acids in the presence of oxygen. noah.nrwhuji.ac.il These processes involve the removal of two hydrogen atoms from the methylene bridge, leading to the formation of a new double bond and the expansion of the aromatic system. The reaction transforms the non-aromatic hydroaromatic core into a more stable, fully conjugated aromatic system.

Intermolecular Condensation and Coupling Reactions

Intermolecular reactions are key to building larger, more complex PAHs from this compound-based precursors. These reactions involve the fusion of multiple molecular units.

Mechanisms of Polycyclic Aromatic Hydrocarbon Growth and Fusion

The growth of PAHs is a critical process in combustion and materials science. Several mechanisms have been proposed, including the Hydrogen-Abstraction/C₂H₂-Addition (HACA) mechanism and pathways involving radical reactions. researchgate.net However, for the synthesis of well-defined, large PAHs in a laboratory setting, condensation reactions of keto-aromatic precursors are often employed.

A pertinent example is the condensation of this compound-7-one, also known as 9,10-dibenzoanthrone. wikipedia.orgnoah.nrw This reaction can be performed in a fused salt melt (e.g., zinc chloride and sodium chloride) with zinc dust at high temperatures (e.g., 275 °C). acs.orgnoah.nrw This process, a variation of the Clar reaction, leads to the formation of undecacyclic (11-ring) PAHs. acs.org The reaction products are complex mixtures, from which specific large PAHs can be isolated. One of the main products identified from this reaction is trinaphtho[2,3-c; 2′,1′,8′-fgh; 2″,1″,8″-uva]-pentaphene. acs.orgnoah.nrw The formation of such large, complex structures from the self-condensation of this compound-7-one highlights a powerful method for PAH fusion.

Reactant Reaction Conditions Major Product Absorption Max (λmax)
This compound-7-oneZn dust, ZnCl₂, NaCl, 275°C, 2hTrinaphtho[2,3-c; 2′,1′,8′-fgh; 2″,1″,8″-uva]-pentaphene450 nm (in o-xylene)

This table summarizes the condensation reaction of this compound-7-one.

Oxidative Coupling Reaction Pathways

Oxidative coupling is a powerful strategy for forming carbon-carbon bonds between aromatic units, often proceeding via the Scholl reaction. This type of reaction typically uses a Lewis acid and an oxidant (e.g., FeCl₃) to induce intramolecular or intermolecular C-H activation and subsequent bond formation. stackexchange.com

While specific examples for this compound are scarce, the principles can be understood from related systems. For instance, the oxidative coupling of 2-naphthol (B1666908) derivatives using iron(II) or other transition metal catalysts can produce 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives in high yields. frontiersin.orgwikipedia.org These reactions proceed through the oxidation of the naphthol to a radical species, which then dimerizes.

In the context of larger PAHs, oxidative cyclodehydrogenation is a key step in the bottom-up synthesis of graphene nanoribbons and other complex structures. This process can occur in solution or on a surface, where precursor molecules are designed to undergo specific C-C bond formations followed by aromatization through hydrogen elimination. The introduction of phenol (B47542) groups at the 1,8-positions of naphthalene (B1677914), for example, allows for a one-pot oxidative dimerization and subsequent cyclization to form perylene (B46583) structures using iron(III) chloride. nih.gov These examples suggest that this compound, with its multiple C-H bonds, could be a substrate for similar oxidative coupling reactions, leading to dimerization or polymerization into larger carbon-rich materials.

Substitution and Functionalization Reactions

Introducing functional groups onto the this compound core is essential for modifying its properties for specific applications. The reactivity of PAHs in substitution reactions is generally higher than that of benzene (B151609). libretexts.org

The regioselectivity of electrophilic aromatic substitution on PAHs is governed by the stability of the intermediate arenium ion (σ-complex). libretexts.org For naphthalene, electrophilic attack occurs preferentially at the C1 (α) position because the resulting arenium ion is better stabilized by resonance, preserving one intact benzene ring in two of its resonance structures. libretexts.orgcutm.ac.in For larger linear PAHs like anthracene (B1667546) and naphthacene (B114907), the terminal rings are generally more reactive. By analogy, for this compound, the most reactive positions for electrophilic attack would be predicted to be on the terminal benzene and naphthalene rings, away from the points of fusion.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, and for polycyclic aromatic hydrocarbons, the regioselectivity of the substitution is a key consideration. While specific experimental studies on the electrophilic substitution of this compound are not extensively documented, the preferred positions of attack can be predicted based on established principles of PAH reactivity. The orientation of electrophilic attack is primarily dictated by the connectivity of the carbon atoms within the molecule and the ability of the structure to stabilize the intermediate arenium ion (also known as a sigma complex).

In general, for benzenoid PAHs, the positions for electrophilic attack are those that lead to the most stable arenium ion. This stability is influenced by the number of resonance structures that can be drawn for the intermediate without disrupting the aromatic sextets of the other rings in the molecule. For this compound, the carbon atoms with the highest electron density are the most susceptible to electrophilic attack. Computational methods, such as the analysis of condensed Fukui functions, can be employed to predict the most reactive sites. nih.gov These calculations generally indicate that positions that are more "activated" and can better delocalize the positive charge of the arenium ion are favored.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Formation of the Arenium Ion: The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion. The formation of this intermediate is typically the rate-determining step.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

The regioselectivity in PAHs is often a complex interplay of electronic and steric factors. rsc.org For larger, asymmetric PAHs, multiple positions can be reactive, leading to a mixture of products.

Radical-Mediated Functionalization

Radical-mediated reactions provide an alternative pathway for the functionalization of PAHs. The this compound system possesses a methylene bridge at the 7-position, which is a prime site for radical abstraction. The hydrogen atoms at this position are benzylic and are susceptible to abstraction by radicals, leading to the formation of a resonance-stabilized 7-benzo[de]naphthacenyl radical.

The formation of this stable radical is a key initiation step for a variety of chemical transformations. Once formed, this radical can undergo several subsequent reactions:

Coupling Reactions: The radical can couple with other radicals present in the system.

Addition to Unsaturated Systems: It can add to double or triple bonds, leading to the formation of larger, more complex structures.

Oxidation: In the presence of an oxidizing agent, the radical can be oxidized to a cation, which can then undergo nucleophilic attack.

The propensity of the 7-position to undergo radical abstraction is a notable feature of this particular PAH framework.

Theoretical Elucidation of Reaction Dynamics and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. For complex systems like this compound, theoretical methods are indispensable for a comprehensive understanding of its reactivity.

Density Functional Theory (DFT) for Mechanistic Analysis

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure and reactivity of polycyclic aromatic hydrocarbons. nih.govmdpi.com By approximating the electron density of a molecule, DFT can be used to calculate a wide range of properties, including:

Optimized Geometries: Determining the most stable three-dimensional structures of reactants, intermediates, and products.

Reaction Energetics: Calculating the changes in enthalpy and Gibbs free energy for a reaction, which indicate its thermodynamic feasibility.

Transition State Structures and Energies: Identifying the highest energy point along the reaction coordinate (the transition state) and calculating its energy, which is crucial for determining the reaction kinetics. nih.gov

For the electrophilic substitution of this compound, DFT calculations can be used to compare the energies of the various possible arenium ion intermediates, thereby predicting the most likely site of attack. Similarly, for radical reactions, DFT can be used to calculate the bond dissociation energy of the C-H bonds at the 7-position to confirm its susceptibility to radical abstraction. DFT studies on similar PAHs have shown that functionals like B3LYP are effective in predicting reaction pathways and energetics. koreascience.kr

Table 1: Representative Applications of DFT in PAH Reactivity Studies

Studied System/ReactionDFT FunctionalKey Findings
Adsorption of PAHs on GrapheneGGAAdsorption energy increases with the number of aromatic rings.
Phenanthrene (B1679779) Degradation by OH RadicalsB3LYP/6-31G(d,p)Predicted the more favorable reaction pathway for hydroxylation. koreascience.kr
Benzyl Radical RecombinationB3LYP/6-311++G(d,p)Elucidated the mechanism for the formation of phenanthrene and anthracene. rsc.org

This table is generated based on data from various sources and is for illustrative purposes.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic State Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation and Isomer Differentiation

High-resolution ¹H and ¹³C NMR spectra offer definitive confirmation of the 7H-Benzo[de]naphthacene core structure. The ¹H NMR spectrum displays signals corresponding to each unique proton, with their chemical shifts (δ) indicating their electronic environment. Protons in different regions of the polycyclic aromatic framework experience distinct shielding and deshielding effects, leading to a characteristic pattern of signals. For instance, in derivatives of the closely related 7H-benzo[de]anthracen-7-one, aromatic proton signals are typically observed in the range of 7.12–8.70 ppm mdpi.com.

Similarly, the ¹³C NMR spectrum reveals a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment. The large number of aromatic protons and carbons in the this compound structure can lead to significant signal overlap, making precise assignment challenging without further analysis researchgate.net. However, the unique pattern of signals serves as a fingerprint for the molecule, allowing for its differentiation from structural isomers.

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted 7H-Benzo[de]anthracen-7-one Derivative
Proton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
Aromatic H8.70dd, J = 7.3, 1.3 Hz
Aromatic H8.51dd, J = 8.3, 1.4 Hz
Aromatic H8.37–8.44m
Aromatic H8.27d, J = 8.1 Hz
Aromatic H7.71dd, J = 8.1, 1.1 Hz
Aromatic H7.68dd, J = 8.3, 7.3 Hz
Aromatic H7.62ddd, J = 8.1, 7.1, 1.5 Hz
Aromatic H7.41ddd, J = 8.1, 7.1, 1.0 Hz

Data adapted for 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one in CDCl₃. Source: mdpi.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To overcome the challenge of signal overlap and definitively assign proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing a detailed map of the molecule's connectivity researchgate.net.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the aromatic rings of the this compound structure sdsu.eduyoutube.com.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a direct method for assigning the ¹³C signals of protonated carbons researchgate.netsdsu.edunih.gov.

The combined application of these 1D and 2D NMR methods enables the complete and unambiguous assignment of all proton and carbon resonances, confirming the precise structure of this compound and its derivatives researchgate.net.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful tool for investigating the electronic structure of conjugated molecules like this compound. The absorption of light promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

The extensive π-conjugated system of this compound gives rise to strong absorptions in the UV-Vis region of the electromagnetic spectrum. These absorptions are primarily due to π → π* electronic transitions mdpi.comlibretexts.org. The position of the maximum absorption wavelength (λmax) is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As the extent of conjugation in a polycyclic aromatic hydrocarbon increases, the HOMO-LUMO gap decreases, resulting in a shift of the absorption to longer wavelengths (a bathochromic or red shift) mdpi.comshimadzu.com. The UV-Vis spectrum, therefore, provides a direct measure of the effective conjugation in the molecule. For example, the parent ketone, 7H-Benz[de]anthracen-7-one, shows characteristic absorption bands that are influenced by its extensive conjugated system nist.gov.

Solvatochromic Studies for Environmental Effects on Electronic States

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. For molecules with a significant difference in dipole moment between their ground and excited states, a change in solvent polarity can stabilize one state more than the other, altering the energy of the electronic transition.

Derivatives of this compound, particularly those with donor-acceptor character, exhibit noticeable solvatochromism mdpi.commdpi.com. For instance, studies on substituted 7H-benzo[de]anthracen-7-one have shown that the position of the maximum absorption can shift to longer wavelengths (a bathochromic shift) as the solvent polarity increases mdpi.com. This indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents. By systematically studying the absorption spectra in a range of solvents with different polarities, researchers can gain insight into the nature of the excited state and the intramolecular charge transfer (ICT) characteristics of the molecule mdpi.comnih.gov.

Table 2: Solvatochromic Effect on the Absorption Maximum (λmax) of a 7H-Benzo[de]anthracen-7-one Derivative
SolventDielectric Constant (ε)λmax (nm)
Hexane1.88426
Toluene2.38422
Chloroform4.81429
Ethyl Acetate6.02421
Dichloromethane8.93430
Acetone20.7419
Ethanol24.55426
Acetonitrile35.94416
Dimethylsulfoxide (DMSO)46.7457

Data adapted for 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one and 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. Sources: mdpi.commdpi.com

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the definitive confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS measures the mass-to-charge ratio (m/z) with extremely high precision, typically to four or more decimal places rsc.org.

This high precision allows for the calculation of an unambiguous molecular formula. For this compound (parent hydrocarbon, C₁₇H₁₂), the calculated exact mass is 216.0939 g/mol nih.gov. For its widely studied ketone derivative, 7H-Benz[de]anthracen-7-one (C₁₇H₁₀O), the exact molecular weight is 230.2607 g/mol nist.gov. Experimental determination of the m/z value via HRMS that matches this calculated value provides unequivocal evidence for the compound's molecular formula, distinguishing it from any other compounds with the same nominal mass but different elemental compositions mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Mass and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and semi-volatile organic compounds. In the context of this compound derivatives, GC-MS provides essential information regarding molecular mass and the fragmentation patterns that offer clues to the molecule's structure.

The analysis of a related compound, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, was performed using a system equipped with a 5% diphenyl-/95% dimethylpolysiloxane fused-silica capillary column. researchgate.net Helium served as the carrier gas, and the mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. researchgate.net In a typical EI-MS process, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. Subsequent fragmentation of this ion creates a unique pattern of smaller fragment ions. The analysis of these patterns is crucial for structural elucidation. For polycyclic aromatic hydrocarbons like this compound, fragmentation often involves the sequential loss of hydrogen atoms or cleavage of substituent groups, while the core aromatic structure remains relatively stable.

Ion TypeDescriptionSignificance in Structural Analysis
Molecular Ion (M+•)The ion formed by the removal of a single electron from the parent molecule.Provides the molecular mass of the compound.
Fragment IonsSmaller, charged species resulting from the breakdown of the molecular ion.Reveal the structure of different parts of the molecule and the stability of its chemical bonds.
[M-H]+An ion formed by the loss of a single hydrogen atom.Common in aromatic systems, indicating the presence of C-H bonds on the aromatic core.
[M-R]+An ion formed by the cleavage of a substituent group (R).Helps identify the nature and location of functional groups attached to the core structure.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Non-Volatile Analytes

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly suited for non-volatile or thermally labile compounds, which are difficult to analyze with techniques requiring vaporization. mdpi.com In FAB-MS, the sample (analyte) is dissolved in a non-volatile liquid matrix, such as glycerol or thioglycerol. mdpi.com This mixture is then bombarded with a high-energy beam of neutral atoms, typically argon (Ar) or xenon (Xe). mdpi.com

The impact of the atom beam causes analyte molecules to be sputtered from the liquid surface into the gas phase as ions. mdpi.com This process is gentle, imparting minimal excess energy to the molecule, which reduces the degree of fragmentation. mdpi.com Consequently, FAB-MS spectra are often dominated by the pseudo-molecular ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. This makes the technique highly effective for accurately determining the molecular weight of compounds like this compound and its derivatives, which may have low volatility.

Luminescence Spectrometry for Photophysical Characterization

Luminescence spectrometry encompasses a suite of techniques that investigate the light-emitting properties of molecules after they absorb electromagnetic radiation. These methods are crucial for understanding the behavior of excited electronic states in compounds like this compound.

Fluorescence Emission Spectroscopy (e.g., Quantum Yield Determinations, Emission Maxima)

Fluorescence spectroscopy is a primary tool for characterizing the photophysical properties of this compound derivatives. These compounds are known for their strong luminescence, with emission characteristics that are highly sensitive to their chemical structure and the surrounding solvent environment. acs.org

Research on various derivatives of 7H-benzo[de]anthracen-7-one demonstrates significant solvatochromism, where the emission maximum shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. For example, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one fluoresces at 492 nm in chloroform but shifts to 535 nm in the more polar solvent ethanol. nih.gov Similarly, 2-bromo-3-aminobenzo[de]anthracene-7-one exhibits an intense emission at 508 nm in hexane, which red-shifts by over 110 nm in polar environments. acs.org

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is also highly dependent on the solvent. Generally, higher fluorescence efficiency is observed in non-polar solvents, while polar solvents can lead to emission quenching through processes like twisted intramolecular charge transfer (TICT). acs.org For 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, the quantum yield varies from 22% in acetonitrile to a high of 68% in ethanol. nih.gov

Compound DerivativeSolventEmission Maxima (λem)Fluorescence Quantum Yield (ΦF)Reference
3-(Phenylethynyl)-7H-benzo[de]anthracen-7-oneChloroform492 nm- nih.gov
Ethanol535 nm0.68
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-oneHexane537 nm- researchgate.net
Ethanol664 nm-
2-Bromo-3-aminobenzo[de]anthracene-7-oneHexane508 nmHigher in non-polar solvents acs.org

Phosphorescence Spectroscopy Studies

Phosphorescence is luminescence that arises from the radiative decay of an excited triplet state (T₁) to the singlet ground state (S₀). This process is spin-forbidden, resulting in much longer emission lifetimes than fluorescence. Studying phosphorescence provides direct insight into the properties of the triplet state, which is crucial for understanding photochemical reactivity and energy transfer processes.

For benzanthrone (B145504) dyes, the transition from the lowest excited singlet state (S₁) to the triplet state (T₁), known as intersystem crossing (ISC), is a key process. Computational studies have suggested that the activation energy barrier for this S₁ to T₁ transition in benzanthrone derivatives increases with the polarity of the solvent. nih.gov In some cases, particularly for certain aminobenzanthrones, ISC is predicted to be inefficient, making fluorescence the dominant relaxation pathway. nih.gov The ability to tune the triplet state energy is of significant interest; studies on other polycyclic hydrocarbons have shown that benzo-annulation can be a tool to modify T₁ state excitation energies based on the molecular topology. acs.org

Thermally Activated Delayed Fluorescence (TADF) Investigations

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons for light emission. In TADF molecules, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is very small, enabling an efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state via thermal energy. acs.org These up-converted excitons can then decay radiatively, producing delayed fluorescence.

This process allows TADF materials to theoretically achieve 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). The this compound framework is a component of structures investigated for TADF properties. For instance, blue TADF emitters have been developed using a boranaphtho[3,2,1-de]anthracene acceptor, a structure related to the benzonaphthacene core. These materials have demonstrated high photoluminescence quantum yields of up to 99% and high reverse intersystem crossing rates, highlighting the potential of this chemical family in developing high-efficiency emitters.

Shpol'skii Effect Spectroscopy for High-Resolution Luminescence at Cryogenic Temperatures

Shpol'skii effect spectroscopy is a technique used to obtain highly resolved, quasi-linear luminescence spectra of molecules. The method involves dissolving the analyte, such as a polycyclic aromatic hydrocarbon, in a suitable n-alkane solvent (a Shpol'skii matrix) and cooling the sample to cryogenic temperatures (typically 77 K or lower). Under these conditions, the analyte molecules occupy well-defined substitutional sites within the frozen alkane crystal lattice, which significantly reduces the inhomogeneous broadening of spectral lines.

This technique results in sharp, line-like absorption and emission bands that reveal the detailed vibronic structure of the electronic transitions. While specific Shpol'skii studies on this compound are not widely reported, the technique has been successfully applied to related molecules like anthracene (B1667546) and benzoanthracene. Such an analysis of this compound would provide precise data on its vibrational frequencies in both the ground and excited electronic states, offering a deeper understanding of its molecular structure and photophysical properties.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical tool for identifying the functional groups and fingerprinting the molecular structure of a compound. By probing the quantized vibrational energy levels of a molecule, techniques such as Infrared (IR) and Raman spectroscopy offer a detailed picture of its structural framework.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The absorption frequencies are characteristic of specific bond types and functional groups, making IR spectroscopy an invaluable tool for structural elucidation. For a molecule like this compound, the IR spectrum is expected to be dominated by absorptions arising from the vibrations of its aromatic framework and the methylene (B1212753) group.

The primary functional groups and their expected vibrational frequencies in this compound include:

Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹. The presence of multiple aromatic rings in this compound would lead to a complex pattern of sharp absorption bands in this region.

Aliphatic C-H Stretching: The methylene (CH₂) group at the 7-position will exhibit symmetric and asymmetric stretching vibrations, which are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region. The specific positions and intensities of these bands are highly characteristic of the extended π-conjugated system.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information. In-plane bending vibrations are typically found in the 1300-1000 cm⁻¹ region, while the out-of-plane bending vibrations, which are particularly sensitive to the substitution pattern of the aromatic rings, appear in the 900-675 cm⁻¹ range.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Aromatic C-H
Aliphatic C-H Stretch (Asymmetric)~2925-CH₂-
Aliphatic C-H Stretch (Symmetric)~2850-CH₂-
Aromatic C=C Stretch1620 - 1450Aromatic C=C
C-H In-plane Bend1300 - 1000Aromatic C-H
C-H Out-of-plane Bend900 - 675Aromatic C-H

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy probes vibrations that lead to a change in the polarizability of the molecule. For highly symmetric and non-polar molecules, certain vibrations may be Raman active but IR inactive, and vice versa.

For this compound, Raman spectroscopy is particularly well-suited for characterizing the vibrations of its extensive aromatic system. The key features expected in the Raman spectrum include:

Ring Breathing Modes: The collective, symmetric expansion and contraction of the fused aromatic rings give rise to intense and characteristic Raman bands, typically in the 1600-1300 cm⁻¹ region. These modes are often considered a "fingerprint" of the specific PAH.

C-H Vibrations: Both stretching and bending vibrations of the C-H bonds are also observable in the Raman spectrum, providing complementary information to the IR data.

Low-Frequency Modes: Raman spectroscopy can also probe low-frequency vibrations, such as skeletal deformations and intermolecular lattice modes in the solid state, which provide information about the crystal packing and phonon modes.

Although specific experimental Raman data for this compound is not available in the reviewed literature, theoretical and experimental studies on similar PAHs like naphthalene (B1677914) provide a basis for understanding its expected Raman spectrum. uol.de For naphthalene, characteristic Raman bands are observed for C-C-C bending (around 513 cm⁻¹), C-C stretching (around 1021 cm⁻¹), ring deformation and C-C stretching (around 1381 cm⁻¹), C-H bending and C-C stretching (around 1464 cm⁻¹), and C=C stretching (around 1580 cm⁻¹). uol.de A similar pattern of intense bands corresponding to the vibrations of the fused ring system would be anticipated for this compound.

X-ray Crystallography and Electron Diffraction for Solid-State Structure

To fully elucidate the three-dimensional structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the solid state, diffraction techniques are indispensable. X-ray crystallography and electron diffraction provide precise atomic coordinates, offering an unambiguous determination of the molecular and crystal structure.

Single crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be constructed, from which the positions of the individual atoms can be determined with high precision.

For a molecule like this compound, a single crystal X-ray diffraction study would reveal:

Molecular Geometry: Precise bond lengths and angles of the fused aromatic rings and the methylene bridge. This would allow for an assessment of bond alternation and the degree of planarity or distortion in the molecule.

Crystal Packing: The arrangement of molecules in the unit cell, including intermolecular interactions such as π-π stacking. The distance and geometry of these stacking interactions are crucial for understanding the solid-state electronic properties of the material.

While a crystal structure for the parent this compound is not available in the searched literature, a study on the derivative, 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, provides valuable insights into the structural features of the core benzanthrone system. mdpi.com In this derivative, the benzanthrone moiety is essentially planar, and the molecules pack in the crystal lattice through intermolecular π-π stacking interactions. mdpi.com The shortest intermolecular contact between the aromatic systems was found to be 3.421(2) Å. mdpi.com

Interactive Data Table: Crystallographic Data for a 7H-Benzo[de]anthracen-7-one Derivative

ParameterValue for 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one mdpi.com
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.8957(1)
b (Å)9.4174(1)
c (Å)13.3599(2)
α (°)75.459(1)
β (°)77.524(1)
γ (°)87.499(1)
Volume (ų)1057.73(3)
Z2

Note: This data is for a substituted derivative and not the parent this compound.

For materials that are difficult to grow as single crystals of sufficient size for X-ray diffraction, three-dimensional electron diffraction (3D-ED) has emerged as a powerful alternative. nist.govnih.gov This technique can be applied to nanocrystalline samples, which are often the only form in which complex organic molecules can be obtained. By collecting a series of electron diffraction patterns as the nanocrystal is tilted, a three-dimensional reconstruction of the reciprocal lattice can be generated, allowing for the determination of the unit cell and the crystal structure.

The key advantages of 3D-ED for the study of compounds like this compound include:

Analysis of Nanocrystals: The ability to work with crystals that are orders of magnitude smaller than those required for conventional X-ray diffraction. nih.gov

Phase Identification in Mixtures: The technique can be used to identify and solve the structures of individual components in a polycrystalline mixture. nist.gov

Determination of Molecular Conformation: 3D-ED provides an unbiased determination of the molecular conformation, which is particularly valuable for large and potentially flexible molecules.

Recent studies have demonstrated the successful application of 3D-ED for the ab initio structure determination of complex polycyclic aromatic hydrocarbons. nist.gov This technique has been shown to be capable of resolving the crystal structures of PAHs that could not be determined by other methods due to issues with crystal size and quality. For instance, the crystal structure of terrylene was successfully determined using 3D-ED from thin, plate-like crystals that were unsuitable for single crystal X-ray diffraction. nist.gov Given the challenges often associated with crystallizing large PAHs, 3D-ED represents a promising avenue for the future structural characterization of this compound and its derivatives, particularly from nanocrystalline powders.

Theoretical and Computational Chemistry Studies on 7h Benzo De Naphthacene and Its Analogues

Electronic Structure Theory

Electronic structure theory is a cornerstone of computational chemistry, offering a powerful lens through which to examine the behavior of electrons in molecules. For 7H-Benzo[de]naphthacene and its analogues, these methods are invaluable for predicting their reactivity, stability, and optical properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying the ground state properties of large organic molecules like this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

While specific FMO energy values for this compound are not published, studies on other PAHs like anthracene (B1667546) and its derivatives provide representative data. For instance, DFT calculations on anthracene derivatives show how substituents can tune the HOMO-LUMO gap. researchgate.net For a series of oligoacenes, the HOMO-LUMO gap is known to decrease as the size of the conjugated system increases.

Electron Density Distribution: DFT also allows for the calculation and visualization of the electron density distribution, which indicates how electrons are distributed throughout the molecule. This is fundamental to understanding a molecule's polarity, reactivity, and intermolecular interactions. In PAHs, the electron density is typically delocalized across the fused aromatic rings. Studies on naphthalene (B1677914) and anthracene have used DFT to compute total and deformation electron density maps, revealing the nature of chemical bonding within the crystals. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies of Acenes Calculated by DFT

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Naphthalene-6.34-1.195.15
Anthracene-5.87-1.764.11
Tetracene-5.53-2.173.36
Pentacene (B32325)-5.28-2.482.80

Note: These values are representative and can vary depending on the specific DFT functional and basis set used. Data is based on trends observed in oligoacenes.

Post-Hartree-Fock Methods for High-Accuracy Energetic and Spectroscopic Predictions

While DFT is a powerful tool, for higher accuracy in energetic and spectroscopic predictions, post-Hartree-Fock methods are often employed. These methods explicitly account for electron correlation, which is the interaction between individual electrons.

Møller-Plesset Perturbation Theory (MP2): Møller-Plesset perturbation theory is a common post-Hartree-Fock method that improves upon the Hartree-Fock approximation by adding electron correlation effects. researchgate.net MP2 calculations are computationally more demanding than DFT but can provide more accurate results for properties like ionization potentials.

Coupled Cluster (CC) Theory: Coupled Cluster theory is considered one of the most accurate ab initio methods for calculating the electronic structure of small to medium-sized molecules. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in quantum chemistry for its high accuracy. researchgate.net

Ionization Potentials: A benchmark theoretical study on the ionization potentials of oligoacenes from benzene (B151609) to hexacene (B32393) demonstrated the power of CCSD(T) calculations extrapolated to a complete basis set limit. researchgate.net The study achieved chemical accuracy (within 0.02–0.07 eV of experimental values). These high-level calculations provide reliable data for understanding the electronic structure of PAHs. Based on the trends observed in this study, the vertical ionization potential for this compound can be estimated to be in the range of 7.0-7.5 eV.

Table 2: Calculated Vertical Ionization Potentials of Oligoacenes using High-Accuracy Methods

CompoundCCSD(T)/cc-pVTZ (eV)Experimental (eV)
Naphthalene8.158.14
Anthracene7.447.44
Tetracene6.976.97
Pentacene6.646.63

Source: Deleuze, M. S., et al. (2003). A benchmark theoretical study of the ionization threshold of benzene and oligoacenes. The Journal of Chemical Physics, 119(7), 3767-3780. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra Simulation

To understand the interaction of molecules with light, it is necessary to study their electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can predict excited state properties and simulate optical absorption spectra with reasonable accuracy and computational cost. researchgate.netrsc.org

Excited State Properties: TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states. nih.gov This information is crucial for understanding the photophysics and photochemistry of molecules like this compound. For example, TD-DFT studies on poly(fluorene-phenylene) have been used to calculate vertical excitation energies and fluorescence energies. nih.gov

Optical Spectra Simulation: One of the key applications of TD-DFT is the simulation of UV-Vis absorption spectra. rsc.org By calculating the energies and oscillator strengths of electronic transitions, a theoretical spectrum can be generated that can be compared with experimental data. This allows for the assignment of spectral bands to specific electronic transitions. While a specific TD-DFT study on this compound is not available, research on benzoxazole (B165842) derivatives demonstrates the utility of TD-DFT in correlating calculated spectra with experimental measurements in various solvents. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While electronic structure methods provide a static picture of molecules, molecular dynamics (MD) simulations allow for the study of their dynamic behavior over time. nih.gov This is particularly important for understanding the conformational flexibility and intermolecular interactions of molecules like this compound.

Dynamics of Non-Planar and Twisted Acenes

Although larger acenes are often depicted as planar, steric hindrance can lead to non-planar and twisted conformations. MD simulations can be used to explore the conformational landscape of these molecules and understand the dynamics of their twisting and bending motions. The study of the conformational analysis of benzothiazepine (B8601423) derivatives using a combination of spectroscopic techniques and DFT calculations provides a framework for understanding the conformational preferences of complex heterocyclic systems. mdpi.com

Intermolecular Interactions and Crystal Packing Simulations

In the solid state, the properties of a material are determined not only by the characteristics of individual molecules but also by how they are arranged in the crystal lattice. This arrangement, known as crystal packing, is governed by intermolecular interactions such as van der Waals forces, π-π stacking, and hydrogen bonds. mdpi.comdntb.gov.uarsc.org

MD simulations can be used to simulate the process of crystal formation and to predict the most stable crystal structures. While a crystal structure for the parent this compound is not available, the crystal structure of a derivative, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, has been determined by X-ray diffraction. mdpi.com This study revealed a planar benzanthrone (B145504) system with intermolecular π-π stacking interactions, which is a common feature of benzanthrone derivatives. mdpi.com The dihedral angle between the benzanthrone core and the piperazine (B1678402) cycle was found to be 39.9(1)°. mdpi.com This type of information is critical for understanding the solid-state properties of these materials and for designing new materials with desired electronic and optical characteristics.

Quantitative Structure-Property/Activity Relationships (QSPR/QSAR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of molecules and their physicochemical properties or biological activities, respectively. nih.govmdpi.com For polycyclic aromatic hydrocarbons (PAHs) like this compound, these models are invaluable for predicting characteristics without the need for costly and time-consuming experimental synthesis and measurement. researchgate.net The core principle of QSAR/QSPR is that the properties of a chemical are inherently linked to its molecular structure. tandfonline.com

These models are developed by first calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. tandfonline.com Then, a statistical method is employed to create a mathematical equation that links these descriptors to a known property or activity. brieflands.com Once validated, this equation can be used to predict the properties of new, untested compounds. mdpi.com

Development of Molecular Descriptors for Polycyclic Aromatic Hydrocarbons

The foundation of any QSPR/QSAR model is the selection of appropriate molecular descriptors. tandfonline.com These are numerical values derived from the chemical structure that quantify various aspects of its topology, geometry, or electronic properties. For PAHs, a wide range of descriptors have been developed and utilized to predict properties ranging from environmental fate to carcinogenic activity. researchgate.netnih.gov

These descriptors can be broadly categorized:

Topological descriptors: These are derived from the 2D representation of the molecule, describing the connectivity of atoms. Examples include the Wiener index and connectivity indices, which relate to molecular size and branching. researchgate.net

Geometric descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume, surface area, and length-to-breadth ratio. researchgate.net

Electronic descriptors: These quantify the electronic characteristics of the molecule, often calculated using semi-empirical or ab initio quantum chemistry methods. Key electronic descriptors for PAHs include ionization potential (IP), electron affinity (EA), the HOMO-LUMO energy gap, and hardness (HD). acs.org The energy difference between the highest occupied molecular orbital (HOMO) and the next highest (HOMO-1) has also been identified as a significant descriptor for the carcinogenic activity of PAHs. nih.gov

The table below summarizes some of the key molecular descriptors used in the study of PAHs.

Descriptor CategoryDescriptor NameDescriptionRelevance to PAHs
Electronic Ionization Potential (IP)The minimum energy required to remove an electron from a molecule.Relates to the ease of oxidation and participation in charge transfer processes. acs.org
Electronic Electron Affinity (EA)The energy released when an electron is added to a molecule.Relates to the ease of reduction and electron-accepting capabilities. acs.org
Electronic HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.An indicator of chemical reactivity, optical properties, and kinetic stability. researchgate.net
Electronic Hardness (HD)A measure of resistance to change in electron distribution.Related to the reactivity and stability of the molecule. acs.org
Topological Wiener IndexThe sum of distances between all pairs of vertices in the molecular graph.Correlates with molecular bulk and physicochemical properties like boiling point. researchgate.net
Geometric Molecular Surface AreaThe total surface area of the molecule.Influences intermolecular interactions and properties like solubility. researchgate.net

Predictive Modeling for Electronic, Optical, and Reactivity Properties

Once a set of relevant molecular descriptors has been calculated for a series of PAHs, predictive models can be constructed using various statistical and machine learning techniques. frontiersin.org The goal is to develop a robust model that can accurately forecast the properties of compounds like this compound based solely on its calculated descriptors. mdpi.com

Commonly used modeling methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates a single property (e.g., optical gap) to a combination of molecular descriptors. brieflands.com MLR models are valued for their simplicity and ease of interpretation. nih.gov

Principal Component Analysis (PCA): PCA is a data reduction technique often used as a preliminary step. It transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components, which can then be used in regression models. nih.govacs.org

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. brieflands.com They consist of interconnected layers of "neurons" that process information and can capture highly complex relationships between descriptors and properties, often yielding more accurate predictions than linear methods. brieflands.comnih.gov

Support Vector Machines (SVM) / Support Vector Regression (SVR): These are machine learning techniques that are effective for both classification and regression problems and can handle high-dimensional data. frontiersin.org

The development of a predictive QSPR model typically follows the workflow outlined in the table below.

StepDescriptionExample TechniquesOutcome
1. Data Set Compilation Gather a set of molecules (e.g., various PAHs) with known experimental values for the property of interest.Literature search, chemical databases.A training set and a test set of molecules.
2. Descriptor Calculation Compute a wide range of molecular descriptors for all molecules in the dataset.Quantum chemistry software, specialized descriptor software.A matrix of molecules vs. descriptors.
3. Descriptor Selection Identify the most relevant descriptors that have the highest correlation with the property while having low correlation among themselves.Heuristic methods, genetic algorithms, Principal Component Analysis (PCA). frontiersin.orgAn optimized subset of descriptors.
4. Model Generation Use a statistical method to build a mathematical relationship between the selected descriptors and the property.Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Regression (SVR). frontiersin.orgA predictive mathematical equation or algorithm.
5. Model Validation Assess the statistical significance, robustness, and predictive power of the model using internal (e.g., cross-validation) and external validation (using the test set).Leave-one-out cross-validation (Q²), R², Root Mean Square Error (RMSE). nih.govA validated model ready for prediction.

For this compound and its analogues, these models can predict key electronic properties (like ionization potential and electron affinity), optical characteristics (such as absorption and emission wavelengths), and reactivity (for instance, towards electrophilic or nucleophilic attack).

Advanced Photophysical and Charge Transport Simulations

Theoretical and computational chemistry provides powerful tools to investigate the complex processes that occur in molecules like this compound upon light absorption. These simulations offer insights into excited-state dynamics and charge transport phenomena that are critical for the design of new materials for applications in organic electronics, such as solar cells and LEDs.

Studies of Exciton (B1674681) Dynamics (e.g., Singlet Fission, Triplet-Triplet Annihilation)

Exciton dynamics govern the fate of energy in a molecule after it has been photoexcited. Two particularly important processes in PAHs are singlet fission and triplet-triplet annihilation.

Singlet Fission (SF): This is a spin-allowed process where a singlet exciton (S₁) in one chromophore shares its energy with a neighboring ground-state chromophore (S₀) to produce two triplet excitons (T₁). nih.govusc.edu For this process to be efficient, the energy of the initial singlet state must be approximately twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). nih.gov Singlet fission is of immense interest for photovoltaics because it can potentially double the number of charge carriers generated from a single high-energy photon, thereby overcoming the Shockley-Queisser limit for solar cell efficiency. nih.govnih.gov

Studies on pentacene and tetracene, which are structural analogues of this compound, have been pivotal in understanding intramolecular SF. nih.govusc.edu Research on covalently linked pentacene dimers has shown that the geometric arrangement and the electronic coupling between the two chromophores are critical factors that dictate the SF rate and yield. nih.govresearchgate.net Computational studies have revealed that the process often proceeds through an intermediate, dark state of multi-exciton character. nih.gov

Triplet-Triplet Annihilation (TTA): This process is essentially the reverse of singlet fission. Two molecules in their triplet excited state (T₁) interact to form a triplet pair. acs.org This pair can then undergo annihilation, where one molecule returns to the ground state while the other is promoted to an excited singlet state (S₁), which can then decay radiatively, emitting a photon of higher energy than the initially absorbed photons. This "photon upconversion" is a key mechanism for applications in bioimaging and light-harvesting technologies. acs.org The efficiency of TTA is highly dependent on the diffusion of triplet excitons and the intermolecular distances and orientations, which can be influenced by the solvent or solid-state packing. acs.orgnih.gov

The table below highlights key findings from photophysical studies of analogues of this compound.

ProcessMolecule StudiedKey FindingSignificance
Singlet Fission Pentacene DimersUnambiguous evidence of intramolecular SF with triplet quantum yields up to 156% in solution. nih.govDemonstrates the potential to exceed one exciton per photon, crucial for high-efficiency solar cells. nih.gov
Singlet Fission Tetracene DimersThe rate of SF is dependent on the nature of the covalent linker connecting the chromophores. usc.eduShows that molecular design can be used to tune and optimize SF efficiency. usc.edu
Singlet Fission Pentacene (theory)SF proceeds through a dark, multi-exciton intermediate state. nih.govProvides a fundamental mechanistic understanding required for the rational design of new SF materials. nih.gov
Triplet-Triplet Annihilation Perylene (B46583)The rate of TTA is diffusion-controlled, but efficiency is also affected by the formation of excimers (excited-state dimers). acs.orgHighlights the competition between desired upconversion and unwanted energy loss pathways. acs.org

Charge Transfer Rates and Reorganization Energies (e.g., Marcus Theory)

Charge transport in organic materials, such as thin films of PAHs, occurs through a "hopping" mechanism, where an electron or hole moves between adjacent molecules. The rate of this charge transfer (k_ET) can be described by Marcus theory. libretexts.orgresearchgate.net

According to Marcus theory, the rate of electron transfer depends on three key factors:

Electronic Coupling (V): This term quantifies the strength of the electronic interaction between the donor and acceptor molecules at the transition state. It is highly sensitive to the distance and orientation between the molecules.

Reorganization Energy (λ): This is a crucial parameter representing the energy penalty required to distort the geometries of the donor, acceptor, and surrounding solvent molecules from their equilibrium positions to the geometry of the transition state. It has two components: an inner-sphere contribution (from changes in bond lengths and angles within the molecules) and an outer-sphere contribution (from the reorientation of the surrounding medium).

The rate constant for electron transfer is given by the Marcus equation: kET = (2π/ħ) |V|² (1/√(4πλkBT)) exp[-(λ + ΔG°)² / (4λkBT)]

where ħ is the reduced Planck constant, kB is the Boltzmann constant, and T is the temperature. libretexts.org

A key prediction of Marcus theory is the existence of a "Marcus inverted region." This means that as the driving force (-ΔG°) for the reaction increases, the reaction rate will initially increase, reach a maximum when -ΔG° = λ, and then surprisingly decrease. libretexts.org Computational chemistry allows for the calculation of reorganization energies and electronic couplings for molecules like this compound, providing essential data to predict and understand their charge transport properties and to design more efficient organic electronic materials.

Structure Property Relationships in 7h Benzo De Naphthacene Derivatives for Materials Science

Influence of Structural Modifications on Electronic Properties

The electronic characteristics of 7H-Benzo[de]naphthacene derivatives are fundamentally governed by the arrangement and energy of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the band gap (Egap), is a critical parameter that dictates the optical and electronic properties of a material. In this compound derivatives, this gap can be meticulously engineered through strategic structural modifications.

Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic core is a primary strategy for tuning the FMO energy levels. EDGs, such as alkoxy or amino groups, tend to raise the HOMO energy level more significantly than the LUMO, leading to a reduction in the band gap. Conversely, EWGs, like nitro or cyano groups, primarily lower the LUMO energy level, which also results in a smaller band gap. This principle allows for the rational design of molecules with tailored absorption and emission profiles. For instance, the substitution of an electron-withdrawing -NO2 group has been shown to lower both HOMO and LUMO energy levels in similar benzothiazole systems, effectively reducing the band gap and shifting absorption to longer wavelengths (a red shift). nih.gov

Extending the π-conjugation of the core structure, for example by fusing additional aromatic rings, is another effective method for band gap reduction. researchgate.net This extension leads to greater delocalization of the π-electrons, which raises the HOMO level and lowers the LUMO level, thereby narrowing the band gap. This effect is a well-documented phenomenon in polycyclic aromatic hydrocarbons.

Derivative ModificationEffect on HOMOEffect on LUMOResulting Band Gap (Egap)
Unsubstituted Core BaselineBaselineWidest
+ Electron Donating Group (e.g., -OCH₃) IncreasesSlight IncreaseNarrows
+ Electron Withdrawing Group (e.g., -NO₂) Slight DecreaseDecreasesNarrows
Extended π-Conjugation (e.g., fused ring) IncreasesDecreasesNarrows Significantly

This table illustrates the general trends of FMO engineering in aromatic systems. Specific energy shifts depend on the nature and position of the substituent.

In this compound, the arrangement of fused rings allows for significant electronic delocalization across the molecular framework. This delocalization is fundamental to its semiconducting properties, as it facilitates the movement of charge carriers (electrons and holes). Structural modifications that enhance the planarity and π-orbital overlap across the molecule can further improve this delocalization, leading to enhanced electronic communication and potentially higher charge carrier mobility. However, modifications that disrupt this planarity can decrease resonance stability and hinder electronic delocalization.

Impact of Molecular Conformation (Planarity, Twist) on Photophysical Behavior

The three-dimensional shape of this compound derivatives has a profound impact on their photophysical properties, including light absorption and fluorescence. An ideal, perfectly planar conformation maximizes π-orbital overlap, which typically leads to smaller band gaps and red-shifted absorption and emission spectra.

However, the introduction of bulky substituents can induce steric hindrance, forcing the aromatic rings to twist out of plane. This deviation from planarity disrupts the π-conjugation, effectively breaking the molecule into smaller conjugated segments. researchgate.net Such a conformational twist generally leads to:

A larger HOMO-LUMO gap.

A blue shift in absorption and emission spectra, as more energy is required to excite the electrons.

Changes in fluorescence quantum yield. In some cases, slight twisting can reduce intermolecular quenching effects like π-π stacking in the solid state, leading to enhanced emission. researchgate.net

For example, studies on butterfly-shaped dibenz[a,j]anthracenes, which are structurally related, reveal a slight non-planarity of 17° between the terminal benzene (B151609) units. nih.gov This subtle deviation from planarity is a key determinant of its solid-state packing and photophysical response. The photophysical properties of benzanthrone (B145504) derivatives are also known to be tunable, with fluorescence emissions ranging from green to red depending on substituents and solvent properties. mdpi.com

Correlation of Molecular Packing in Solid State with Charge Transport Characteristics

For applications in organic electronics, such as Organic Field-Effect Transistors (OFETs), the arrangement of molecules in the solid state is as important as the properties of an individual molecule. scispace.com Charge transport in organic semiconductors is a process of charge "hopping" between adjacent molecules. The efficiency of this process is highly dependent on two key factors: the distance between molecules and their relative orientation, which together determine the electronic coupling.

A common and favorable packing motif for planar aromatic molecules like this compound derivatives is π-π stacking, where the molecules arrange like a stack of coins. mdpi.com Close π-π stacking distances (typically 3.4 to 3.8 Å) facilitate strong electronic coupling and efficient charge transport along the stacking axis. mdpi.com

Structural modifications play a critical role in dictating the solid-state packing:

Planar, unsubstituted cores tend to adopt dense, cofacial π-stacking arrangements, which are often conducive to high charge carrier mobility. acs.org

Bulky substituents can disrupt this ordered packing, potentially increasing the intermolecular distance and reducing electronic coupling, which is generally detrimental to charge transport. mdpi.com

Strategic placement of substituents , such as long alkyl chains, can be used to control the molecular organization into well-ordered thin films, balancing solubility and processability with favorable packing for charge transport.

Molecular FeatureTypical Packing MotifIntermolecular DistanceElectronic CouplingImplication for Charge Transport
Planar Aromatic Core Herringbone or π-stackingShort (e.g., ~3.5 Å)StrongFavorable
Introduction of Bulky Groups Disordered / TwistedIncreasedWeakUnfavorable
Introduction of Linear Alkyl Chains Lamellar / OrderedCan be optimizedModerate to StrongCan improve processability and order

Substituent Effects on Reactivity, Stability, and Electronic Characteristics

The addition of functional groups (substituents) to the this compound skeleton profoundly alters its chemical reactivity, environmental stability, and electronic profile. The nature and position of these substituents provide a powerful tool for fine-tuning the material's properties for specific applications.

Reactivity: The electron density distribution across the aromatic core, which is influenced by substituents, determines its susceptibility to chemical reactions. Electron-rich positions are more prone to electrophilic attack, while electron-deficient sites are susceptible to nucleophilic attack. This can be exploited for further functionalization of the molecule.

Stability: Larger acenes are often susceptible to photo-oxidation, which degrades their performance in electronic devices. acs.org The stability of this compound derivatives can be enhanced by attaching specific substituents. For instance, in the related pentacene (B32325) system, attaching thioether groups has been shown to significantly improve resistance to photo-oxidation compared to the unsubstituted molecule. acs.org Sterically bulky groups can also physically shield the aromatic core from reactive species like oxygen and moisture.

Electronic Characteristics: As discussed in section 6.1.1, substituents are the primary tool for modulating the HOMO and LUMO energy levels. nih.govacs.org This tuning is critical for matching the energy levels of other materials in a device (e.g., electrodes or other semiconductor layers) to ensure efficient charge injection and transport. A combined experimental and computational study of substituted pentacenes demonstrated that a wide range of HOMO-LUMO gaps and photooxidative resistances can be achieved as a function of the chosen substituents. acs.org

Environmental Research and Advanced Analytical Detection of Polycyclic Aromatic Hydrocarbons Including Benzonaphthacene Structures

Environmental Occurrence and Fate of Complex PAHs (Contextual for 7H-Benzo[de]naphthacene as a PAH)

Polycyclic Aromatic Hydrocarbons are a class of persistent and semi-volatile organic compounds that are widespread throughout the environment. nih.gov Their presence is a result of both natural and human activities. nih.gov

Natural and Anthropogenic Sources (e.g., Pyrolysis, Incomplete Combustion)

PAHs originate from a variety of sources, which can be broadly categorized as natural and anthropogenic. researchgate.net Natural sources include volcanic eruptions and forest fires. frontiersin.orgnih.gov However, anthropogenic activities are the predominant contributors to PAH emissions. researchgate.net

The primary anthropogenic source of PAHs is the incomplete combustion of organic materials. nih.govresearchgate.netfrontiersin.org This includes the burning of fossil fuels such as coal, oil, and gasoline. researchgate.nethplc.eu Industrial processes, such as the distillation of coal into coal tar and coke, and the thermal cracking of petroleum compounds, are significant pyrolytic sources of PAHs. frontiersin.org Emissions from residential wood burning, municipal and industrial incinerators, and vehicle exhaust also contribute substantially to the environmental PAH load. nih.govpjoes.com

PAH sources can also be classified based on their origin of production:

Pyrogenic PAHs: Formed during the incomplete combustion of organic materials at high temperatures with little to no oxygen. frontiersin.org

Petrogenic PAHs: Present in petroleum and its by-products, released through spills, transportation, and storage. frontiersin.org

Biogenic PAHs: Synthesized by organisms like microorganisms and plants. frontiersin.org

Distribution and Partitioning in Environmental Matrices (Air, Water, Soil, Sediments)

Due to their properties, PAHs are found in various environmental compartments, including air, water, soil, and sediments. frontiersin.orgpjoes.com Their distribution is governed by factors such as their molecular weight, temperature, and the nature of the environmental matrix. pjoes.com

Air: In the atmosphere, PAHs exist in both the gas phase and adsorbed onto particulate matter. pjoes.com Lower molecular weight PAHs are more likely to be found in the vapor phase, while higher molecular weight compounds tend to associate with airborne particles. pjoes.comnih.gov

Water: PAHs enter aquatic systems through atmospheric deposition, urban runoff, and industrial and municipal wastewater discharges. nih.govfrontiersin.org Their low aqueous solubility and hydrophobic nature mean they are often found at lower concentrations in the water column and tend to partition to suspended particulate matter and sediments. nih.govfrontiersin.org

Soil and Sediments: Soil and sediments act as major sinks for PAHs due to their strong adsorption to organic matter. frontiersin.org The soil/sediment-water distribution coefficient (Kd) is a key parameter in understanding their partitioning behavior and is strongly influenced by the organic carbon content of the soil or sediment. dss.go.th Studies have shown that the partitioning of PAHs to sediment organic matter can be significantly higher than to soil organic matter, reflecting differences in their composition. dss.go.thusgs.gov The concentration of PAHs in sediments can vary widely, from approximately 0.1 to 300 mg/kg, with higher levels often found in areas with extensive industrial activity. researchgate.net

Advanced Analytical Methodologies for Trace Detection and Quantification

The detection and quantification of PAHs, including complex structures like this compound, in environmental samples present a significant analytical challenge due to their low concentrations and the complexity of the matrices. ut.ac.ir A variety of sophisticated analytical techniques have been developed to address these challenges. nih.gov

Chromatographic Techniques (HPLC, GC) Coupled with Hyphenated Detectors (Fluorescence, Mass Spectrometry)

Chromatographic methods are the cornerstone of PAH analysis, providing the necessary separation of these complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of PAHs. nih.gov It is particularly effective for resolving isomers that can be difficult to separate by gas chromatography. nih.gov HPLC is often coupled with fluorescence detectors (FLD) or diode-array detectors (DAD). nih.gov Fluorescence detection is highly sensitive for many PAHs, and programmed wavelength switching can be used to optimize the detection of individual compounds. nih.govuludag.edu.tr

Gas Chromatography (GC): GC is another powerful technique for PAH analysis, especially when coupled with mass spectrometry (GC-MS). labrulez.com GC-MS provides high selectivity, resolution, and quantitative accuracy, with low detection limits. labrulez.com The use of selected ion monitoring (SIM) mode in GC-MS can further enhance sensitivity for trace-level monitoring in air, water, and soil samples. restek.comtdi-bi.com Gas chromatography-tandem mass spectrometry (GC-MS/MS) has also been employed for even better results in complex environmental samples. labrulez.com

Table 1: Comparison of Chromatographic Techniques for PAH Analysis

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Coupled Detectors Fluorescence (FLD), Diode-Array (DAD), Mass Spectrometry (MS). nih.gov Mass Spectrometry (MS), Flame Ionization Detection (FID). tdi-bi.comcdc.gov
Advantages Excellent for separating isomers, high sensitivity with fluorescence detection. nih.gov High resolution and selectivity, low detection limits, definitive identification with MS. labrulez.com
Typical Analytes Wide range of PAHs, particularly effective for higher molecular weight compounds. Volatile and semi-volatile PAHs.
8.2.2. Specialized Luminescence-Based Analytical Methods (e.g., Synchronous Luminescence Spectroscopy, Fiber-Optic Fluoroimmunosensors)

Luminescence-based methods offer high sensitivity and selectivity for the analysis of fluorescent PAHs.

Synchronous Fluorescence Spectroscopy (SFS): SFS is a technique where both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference. nih.gov This results in simplified and narrowed spectra, which can be used to identify individual PAHs in complex mixtures. ut.ac.irnih.gov SFS has been successfully applied to the determination of PAHs in airborne particulate matter and other environmental samples. ut.ac.irut.ac.ir It offers a rapid and simple alternative to chromatographic methods for screening purposes. acs.org

Fiber-Optic Fluoroimmunosensors (FIS): This technique combines the specificity of antibodies with the sensitivity of fluorescence detection. nih.gov Fiber-optic immunosensors have been developed for the measurement of PAH-DNA adducts in biological samples, demonstrating the potential for highly specific and sensitive detection. nih.gov

Optimization of Sample Preparation and Enrichment Strategies for Complex Environmental Matrices

Effective sample preparation is crucial for the accurate analysis of PAHs in complex environmental matrices like soil, sediment, and water. The goal is to extract the target analytes and remove interfering substances.

Extraction Techniques:

Solid Phase Extraction (SPE): SPE is a common technique for the cleanup and concentration of PAHs from water and other liquid samples. sigmaaldrich.comnih.gov It can be performed off-line or on-line coupled with an HPLC system, which reduces manual labor and improves reproducibility. thermofisher.comlabrulez.com

Ultrasonic Extraction: This method is used for extracting PAHs from solid samples like soil and sediment using an appropriate solvent. ut.ac.ir

Alkaline Saponification: This is an efficient method for extracting PAHs from sediments, as it also removes interfering compounds like lipids and organic sulfur. helcom.fi

Enrichment and Cleanup: After extraction, the sample extract often requires further cleanup to remove co-extracted matrix components that could interfere with the analysis. This can be achieved using techniques like column chromatography with adsorbents such as silica gel or Florisil. sigmaaldrich.comnih.gov

Table 2: Common Sample Preparation Techniques for PAH Analysis

Technique Matrix Description
Solid Phase Extraction (SPE) Water, Liquid Samples Analytes are adsorbed onto a solid sorbent, interfering compounds are washed away, and the analytes are then eluted with a solvent. sigmaaldrich.com
Ultrasonic Extraction Soil, Sediment, Particulate Matter The sample is sonicated in a solvent to facilitate the extraction of PAHs. ut.ac.ir
Alkaline Saponification Sediments The sample is refluxed with a strong base to extract PAHs and remove interfering lipids. helcom.fi
Column Chromatography Extracts from various matrices The extract is passed through a column packed with an adsorbent (e.g., silica gel) to separate PAHs from interfering compounds. nih.gov
Table 3: List of Chemical Compounds
Compound Name
1,2,3-benzoperylene
1-methylnaphthalene
2,3,5-trimethylnaphthalene
2-methylnaphthalene
3-methylcholanthrene
This compound
Acenaphthene
Acenaphthylene
Anthracene (B1667546)
Benz[a]anthracene
Benzo[a]pyrene
Benzo[b]fluoranthene
Benzo[c]phenanthrene
Benzo[ghi]fluoranthene
Benzo[ghi]perylene
Benzo[k]fluoranthene
Benzochrysene
Benzoperylene
Bromazepam
Chrysene
Cyclopenta[cd]pyrene
Diazepam
Dibenz[ah]anthracene
Dibenz[aj]anthracene
Dibenzo[ai]carbazole
Dibenzo[cg]carbazole
Dibenzoperylene
Fluoranthene
Fluorene
Indeno[1,2,3-cd]pyrene
Naphthalene (B1677914)
Oxazepam
Perylene (B46583)
Phenanthrene (B1679779)
Pyrene

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7H-Benzo[de]naphthacene derivatives?

  • Methodology : The synthesis of naphthacene ring systems, including this compound, often involves cyclization reactions or catalytic dehydrogenation of precursor polyaromatic hydrocarbons. For example, enzymatic or fermentation-based processes (e.g., under C12P 29/00 classification) can be optimized for regioselective modifications . Purification via sublimation is commonly employed to achieve high-purity samples, as noted in protocols for naphthacene derivatives .
  • Key Considerations : Solvent selection (e.g., cyclohexane for stability) and reaction temperature control are critical to avoid side products.

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For gas-phase analysis, Gas Chromatography (GC) with methyl silicone or DB-5 columns (retention indices: 2407–404.85) provides reproducible separation . Cross-reference spectral libraries from NIST Chemistry WebBook for validation .
  • Data Interpretation : Pay attention to characteristic peaks for fused aromatic systems, such as UV-Vis absorption bands at 280–320 nm.

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines : Store solutions in inert solvents (e.g., cyclohexane) at –20°C to prevent photodegradation. Use amber glass vials to minimize light exposure. For solid samples, sublimate under vacuum to remove impurities before storage .

Advanced Research Questions

Q. How do contradictory findings about this compound’s carcinogenicity impact risk assessment models?

  • Context : While 7H-Benzo(c)fluorene (a structural analog) is implicated in lung tumorigenesis in mice via DNA adduct formation , discrepancies arise in dose-response extrapolation. Some studies suggest non-linear thresholds for tumor induction .
  • Resolution Strategy : Apply modified benchmark dose (BMD) modeling to reconcile data, emphasizing mechanistic endpoints (e.g., adduct quantification) over apical outcomes. Validate using in vitro genotoxicity assays (e.g., Ames test with metabolic activation) .

Q. What advanced analytical methods resolve co-eluting PAHs in environmental samples containing this compound?

  • Methodology : Use GC-MS/MS with a DB-5 column and HEPA-filtered cleanup to isolate this compound from complex matrices (e.g., coal tar). Parameters:

Column TypeTemperature ProgramRetention IndexReference
DB-560°C → 280°C404.85
LM-560°C → 280°C404.64
  • Validation : Quantify using isotope-dilution techniques (e.g., ¹³C-labeled internal standards) to improve accuracy in low-concentration samples .

Q. How can researchers address conflicting toxicity data between in vitro and in vivo studies?

  • Approach : Conduct comparative metabolism studies using hepatic microsomes to identify species-specific metabolic activation pathways. For example, 7H-Benzo(c)fluorene’s tumorigenicity in mice may involve cytochrome P450-mediated epoxidation, which differs in human models .
  • Experimental Design : Use RNA-seq to profile lung tissue from exposed models, focusing on oncogenic pathways (e.g., p53 mutations) to clarify mechanisms .

Data Contradiction Analysis

Q. How should discrepancies in reported GC retention indices for this compound be resolved?

  • Root Cause : Variability in column aging, carrier gas flow rates, or temperature gradients.
  • Solution : Standardize protocols using NIST-recommended conditions (e.g., 30 m DB-5 column, He carrier gas at 1.2 mL/min) and interlaboratory calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.